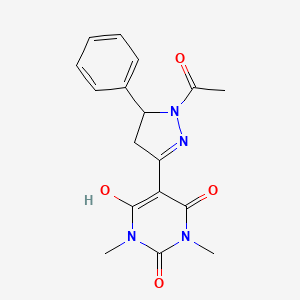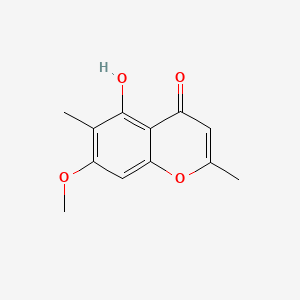
Eugenitin
Overview
Description
Eugenitin is a chromone derivative, a type of phenolic compound found in cloves. It has also been isolated from the fungal species Cylindrocarpon sp. C.M.I. 127996 . This compound is known for its non-volatile nature and is commonly found in dried flower buds of Syzygium aromaticum L. (Merr.) & L.M. Perry .
Biochemical Analysis
Biochemical Properties
Eugenitin plays a significant role in biochemical reactions, particularly in the activation of enzymes. It has been shown to activate recombinant GH11 endo-xylanase by 40% at a concentration of 5 mM . The interaction involves hydrogen bonding with a serine residue and stacking interaction with a tryptophan residue in the enzyme . This activation modifies the optimal pH and temperature activities of the enzyme and slightly affects its kinetic parameters .
Cellular Effects
This compound influences various cellular processes, including enzyme activation and modulation of metabolic activities. It has been reported to activate glucoamylase from Aspergillus niveus . This activation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s ability to enhance enzyme activity suggests its potential role in improving metabolic efficiency in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary interactions include hydrogen bonding with serine residues and stacking interactions with tryptophan residues in enzymes . These interactions lead to enzyme activation, which can result in changes in gene expression and metabolic pathways. The molecular docking studies have provided insights into the binding orientation and interaction sites of this compound with enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained enzyme activation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to activate enzymes without causing adverse effects . At higher dosages, there may be potential toxic effects that need to be carefully monitored. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme activation. It interacts with enzymes such as GH11 endo-xylanase and glucoamylase, influencing their activity and, consequently, the metabolic flux . The compound’s role in these pathways can lead to changes in metabolite levels and overall metabolic efficiency in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues . Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, making it an essential aspect of its biochemical analysis.
Preparation Methods
Chemical Reactions Analysis
Eugenitin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like chromic acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group.
Common reagents used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eugenitin has several scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of other chromone derivatives.
Industry: this compound’s role in activating specific enzymes makes it valuable in industrial processes involving enzyme catalysis.
Mechanism of Action
The mechanism by which eugenitin exerts its effects involves its interaction with specific enzymes. For instance, it activates recombinant GH 11 endoxylanase and Aspergillus niger glucoamylase by binding to these enzymes and enhancing their catalytic activity . The molecular targets include the active sites of these enzymes, and the pathways involved are related to carbohydrate metabolism.
Comparison with Similar Compounds
Eugenitin is unique among chromone derivatives due to its specific activation of certain enzymes. Similar compounds include:
Isoeugenin: Another chromone derivative with anti-inflammatory properties.
Ferulic Acid: A phenolic compound with antioxidant properties.
p-Coumaric Acid: Known for its role in plant metabolism and antioxidant activity.
Caffeic Acid: Another phenolic compound with various biological activities.
This compound stands out due to its specific enzyme activation properties, which are not as prominent in the similar compounds listed above.
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSAUBIQAKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197376 | |
| Record name | Eugenitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-12-6 | |
| Record name | Eugenitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugenitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 °C | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)


![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)

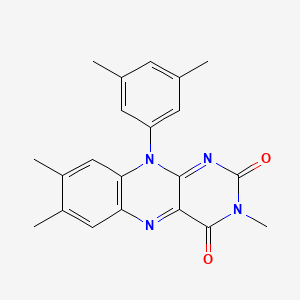
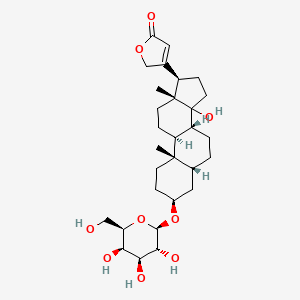
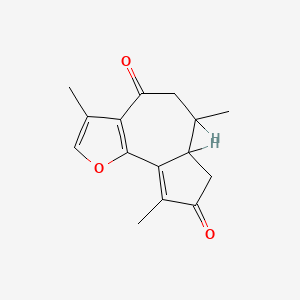
![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)

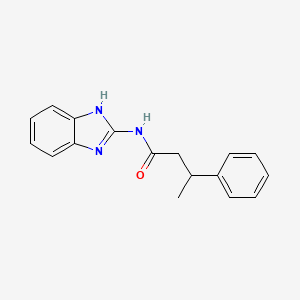
![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)
